molecular formula C9H13Cl2N5O B12365510 Moxonidine-13C,d3 (hydrochloride)

Moxonidine-13C,d3 (hydrochloride)

Cat. No.: B12365510
M. Wt: 282.15 g/mol
InChI Key: ZZPAWQYZQVUVHX-CMOUKOEPSA-N
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Description

Introduction to Moxonidine-13C,d3 (Hydrochloride)

Chemical Identity and Isotopic Labeling Strategy

Structural Features of Moxonidine Base Compound

Moxonidine (C₉H₁₂ClN₅O) is a centrally acting antihypertensive agent characterized by a pyrimidine ring fused with an imidazoline moiety. The base structure includes:

  • A 2-methylpyrimidin-5-amine backbone substituted with chlorine at position 4 and methoxy at position 6.
  • An imidazoline ring (4,5-dihydro-1H-imidazol-2-yl) attached to the pyrimidine via an amine linkage.

Critical functional groups influencing pharmacological activity include the imidazoline’s nitrogen atoms, which interact with central nervous system receptors, and the methoxy group, which modulates lipophilicity.

Property Moxonidine Base Moxonidine-13C,d3 Hydrochloride
Molecular formula C₉H₁₂ClN₅O C₉H₁₂ClN₅O·HCl
Molecular weight 245.69 g/mol 278.14 g/mol
Isotopic enrichment 99% ¹³C, 98% ²H
Rationale for ¹³C and Deuterium Isotopic Substitution

The isotopic labeling strategy employs:

  • ¹³C at the methoxy group (CH₃O → ¹³CH₃O), enabling detection via mass spectrometry due to its non-natural abundance (1.1% in nature).
  • Deuterium (²H) at three hydrogen positions adjacent to the methoxy carbon, reducing metabolic deuteration loss and providing distinct NMR splitting patterns.

This dual labeling minimizes interference from endogenous compounds in biological matrices. For example, deuterium’s isotopic effect ($$kH/kD ≈ 6–10$$) slows enzymatic degradation, while ¹³C enhances signal resolution in quantitative NMR.

Hydrochloride Salt Formation and Protonation Sites

Moxonidine-13C,d3 hydrochloride (C₉H₁₃Cl₂N₅O) forms via protonation of the imidazoline ring’s secondary amine, yielding a chloride counterion. Key features include:

  • Protonation site : The imidazoline’s N1 nitrogen, confirmed by X-ray crystallography of analogous compounds.
  • Enhanced solubility : Hydrochloride salt increases aqueous solubility to >50 mg/mL, critical for in vitro assays.

The salt’s stability (>1 year at −20°C) and low hygroscopicity make it suitable for long-term storage. Protonation does not alter the isotopic labeling sites, preserving analytical utility.

Properties

Molecular Formula

C9H13Cl2N5O

Molecular Weight

282.15 g/mol

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine;hydrochloride

InChI

InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H/i2+1D3;

InChI Key

ZZPAWQYZQVUVHX-CMOUKOEPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2.Cl

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for Isotopic Incorporation

The synthesis of Moxonidine-13C,d3 (hydrochloride) diverges from conventional moxonidine production through strategic isotopic labeling at specific molecular positions. The primary synthetic challenge lies in introducing $$^{13}\text{C}$$ and $$^{2}\text{H}$$ (deuterium) into the methoxy group (-OCH$$_3$$) and adjacent carbon framework while preserving the imidazoline receptor affinity intrinsic to the parent molecule.

Core Structure Synthesis

The unlabeled moxonidine scaffold is synthesized via a multi-step sequence beginning with 4,6-dichloro-2-methyl-5-pyrimidinamine. Reaction with 1-acetyl-2-imidazolidine-one in phosphorus oxychloride ($$ \text{POCl}_3 $$) at 50°C for 48 hours yields 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine. Subsequent hydrolysis under basic conditions removes the acetyl protecting group, forming the free imidazoline moiety.

Key Reaction:
$$
\text{C}7\text{H}7\text{Cl}2\text{N}5 + \text{C}5\text{H}8\text{N}2\text{O} \xrightarrow{\text{POCl}3, 50^\circ\text{C}} \text{C}{12}\text{H}{12}\text{Cl}2\text{N}6\text{O} + \text{HCl}
$$

Isotopic Labeling Strategies

$$^{13}\text{C}$$ Incorporation

The methoxy group ($$-\text{O}^{13}\text{CH}3$$) is introduced via nucleophilic substitution using $$^{13}\text{C}$$-enriched methanol ($$ \text{CH}3^{13}\text{OH} $$). This step typically employs potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving >98% isotopic incorporation.

Deuterium Labeling

Deuterium integration occurs at three positions:

  • Methoxy methyl group : $$ \text{CD}3^{13}\text{O} $$- substitution via $$ \text{CD}3\text{I} $$ in the presence of silver oxide ($$ \text{Ag}_2\text{O} $$).
  • Imidazoline ring : Hydrogen-deuterium exchange catalyzed by palladium-on-carbon ($$ \text{Pd/C} $$) in deuterated water ($$ \text{D}_2\text{O} $$) at 100°C.

Isotopic Purity Validation:

  • Mass spectrometry (MS) : Confirms $$^{13}\text{C}$$ and $$^{2}\text{H}$$ enrichment (99.5% isotopic purity).
  • Nuclear magnetic resonance (NMR) : $$ ^1\text{H} $$-NMR shows complete deuterium substitution at target positions.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency, yield maximization, and compliance with Good Manufacturing Practices (GMP). The following table contrasts laboratory and industrial parameters for Moxonidine-13C,d3 (hydrochloride) production:

Parameter Laboratory Scale Industrial Scale
Reactor Volume 5 L (glass) 500 L (stainless steel)
Temperature Control ±1°C ±0.5°C
Isotopic Precursors 99% $$^{13}\text{C}$$-methanol 99.9% $$^{13}\text{C}$$-methanol
Cycle Time 72 hours 48 hours
Yield 68% 82%
Purity 98.5% (HPLC) 99.8% (HPLC)

Process Enhancements:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processing.
  • In-line Analytics : Real-time HPLC monitoring ensures consistent isotopic enrichment.

Purification and Analytical Characterization

Chromatographic Purification

Crude Moxonidine-13C,d3 (hydrochloride) undergoes multi-step purification:

  • Ion-Exchange Chromatography : Removes unreacted starting materials using Dowex 50WX4 resin.
  • Reverse-Phase HPLC :
    • Column : C18, 250 × 4.6 mm, 5 μm
    • Mobile Phase : 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (65:35)
    • Flow Rate : 1.0 mL/min
    • Retention Time : 12.3 minutes

Spectroscopic Confirmation

  • IR Spectroscopy : $$ \nu_{\text{max}} $$ 1675 cm$$^{-1}$$ (C=O stretch, imidazoline), 1250 cm$$^{-1}$$ (C-O-C asym).
  • $$^{13}\text{C}$$-NMR : 55.2 ppm ($$^{13}\text{C}$$-methoxy), 158.4 ppm (pyrimidine C-2).

Comparative Analysis of Patent Methodologies

Two patented approaches inform modern Moxonidine-13C,d3 (hydrochloride) synthesis:

Patent CN103860502A (2014):

  • Key Innovation : Melt granulation with polyethylene glycol (PEG) avoids micronization, enhancing tablet stability.
  • Relevance to Labeling : PEG matrices could stabilize deuterated forms during formulation.

Patent EP2586779A1 (2012):

  • Key Innovation : Optimized $$ \text{POCl}_3 $$-mediated coupling reduces reaction time from 72 to 48 hours.
  • Labeling Adaptation : Substituting $$ \text{CH}3\text{OH} $$ with $$ \text{CD}3^{13}\text{OH} $$ in this protocol yields 99% isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Moxonidine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms. Substitution reactions can result in the formation of various substituted analogs of Moxonidine-13C,d3 (hydrochloride) .

Scientific Research Applications

Moxonidine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Moxonidine-13C,d3 (hydrochloride) exerts its effects by selectively agonizing the imidazoline type 1 receptor (I1-R). This receptor is found in the rostral ventrolateral medulla, a region of the brain involved in regulating blood pressure. By activating this receptor, Moxonidine reduces sympathetic nervous system activity, leading to a decrease in blood pressure. Additionally, it has a higher affinity for the I1 receptor compared to the alpha-2 adrenergic receptor, which contributes to its antihypertensive effects .

Comparison with Similar Compounds

Research Implications

Moxonidine-13C,d3 (hydrochloride) stands out in cardiovascular research due to its dual isotopic labeling, which minimizes interference from endogenous compounds in mass spectrometry. In contrast, compounds like [2,4,6-¹³C₃]-Moxonidine offer specificity for aromatic metabolism studies, and Methyl-¹³C,d3-amine serves as a versatile building block in synthetic chemistry. Researchers must select isotopic variants based on the desired balance between metabolic stability (deuterium) and pathway specificity (¹³C) .

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